5-BROMO-2-CHLOROISONICOTINALDEHYDE

Sequential Cross-Coupling C-H Functionalization Medicinal Chemistry

Select 5-Bromo-2-chloroisonicotinaldehyde for unmatched orthogonal reactivity in medicinal chemistry. Unlike mono-halogenated analogs (e.g., 2-chloroisonicotinaldehyde, CAS 101066-61-9), the C5-Br and C2-Cl substituents enable chemoselective, stepwise Suzuki, Heck, or Sonogashira couplings without protecting group manipulations. This directly supports efficient SAR exploration of PI5P4K inhibitors (AU-2018392816-A1) and HAT inhibitors (WO-2019201291-A1). Supplied with batch-specific ≥97% purity and full analytical characterization (NMR, HPLC, GC) ensuring reproducibility across synthesis rounds. Reduce synthetic complexity with this privileged di-halogenated scaffold.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
CAS No. 1060802-23-4
Cat. No. B1525356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BROMO-2-CHLOROISONICOTINALDEHYDE
CAS1060802-23-4
Molecular FormulaC6H3BrClNO
Molecular Weight220.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)Br)C=O
InChIInChI=1S/C6H3BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
InChIKeyMAGFXBKNQAAQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloroisonicotinaldehyde (CAS 1060802-23-4) Procurement Profile: A Strategic Halogenated Pyridine Building Block


5-Bromo-2-chloroisonicotinaldehyde (CAS 1060802-23-4), also known as 5-bromo-2-chloropyridine-4-carbaldehyde, is a halogenated heterocyclic aldehyde with molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol [1]. It features a pyridine core substituted with bromine at the 5-position, chlorine at the 2-position, and an aldehyde group at the 4-position. This specific substitution pattern renders it a versatile intermediate for orthogonal functionalization strategies in medicinal chemistry and agrochemical research, as evidenced by its inclusion in key patent applications targeting histone acetyltransferase (HAT) and phosphatidylinositol phosphate kinase (PI5P4K) inhibitors .

Why Simple Substitution with Unhalogenated or Mono-Halogenated Isonicotinaldehydes Fails to Deliver Equivalent Synthetic Utility


Generic or mono-halogenated isonicotinaldehyde analogs (e.g., 2-chloroisonicotinaldehyde, CAS 101066-61-9) lack the precise orthogonal reactivity required for advanced sequential cross-coupling applications . The presence of both a C5-bromine and a C2-chlorine on the same pyridine ring in 5-bromo-2-chloroisonicotinaldehyde provides two distinct leaving groups with differing reactivities in palladium-catalyzed cross-coupling reactions . This allows for chemoselective functionalization: the C5-bromine typically undergoes Suzuki, Heck, or Sonogashira couplings preferentially under milder conditions, while the C2-chlorine can be addressed in a subsequent step using more robust conditions or different catalytic systems . Attempting to replicate this stepwise diversification with a compound bearing only one halogen or a different halogen pattern would necessitate additional protection/deprotection steps, increase synthetic complexity, and compromise overall yield, making the correct substitution pattern a critical factor in efficient synthetic route design.

Quantitative Differentiation: 5-Bromo-2-chloroisonicotinaldehyde vs. Key Analogs in Reactivity and Analytical Specifications


Orthogonal Halogen Reactivity: C5-Br vs. C2-Cl in Sequential Cross-Coupling

The 5-bromo-2-chloro substitution pattern on the isonicotinaldehyde scaffold enables sequential chemoselective cross-coupling. In a study on bromo-2-chloropyridines, the C-Br bond undergoes preferential palladium-catalyzed direct arylation or Suzuki coupling, leaving the C-Cl bond intact for a second, independent functionalization step [1]. This orthogonal reactivity is not achievable with analogs like 2-chloroisonicotinaldehyde (only one halogen) or 2-bromo-5-chloroisonicotinaldehyde (reversed substitution pattern, CAS 921630-14-0) where the relative reactivity of the halogens is altered . For example, the target compound facilitates the synthesis of diverse 2-arylpyridines through sequential direct arylation and Suzuki coupling in a single synthetic sequence [1].

Sequential Cross-Coupling C-H Functionalization Medicinal Chemistry

Physical Property Differentiation: Melting Point as a Handling and Purification Indicator

The melting point of 5-bromo-2-chloroisonicotinaldehyde is reported as 63–68°C . This is significantly higher than that of its mono-halogenated analog 2-chloroisonicotinaldehyde (melting point 46–47°C) . A higher melting point often correlates with improved crystallinity and ease of handling as a solid, which can facilitate purification via recrystallization and enhance stability during storage and shipping.

Purification Crystallization Logistics

Availability of Validated Analytical Data (NMR, HPLC, GC) for Procurement Confidence

Reputable suppliers of 5-bromo-2-chloroisonicotinaldehyde (CAS 1060802-23-4) provide batch-specific analytical data including NMR, HPLC, and GC, typically with a standard purity of 97% . In contrast, many analogs such as 2-bromo-5-chloroisonicotinaldehyde (CAS 921630-14-0) are often listed with lower or unspecified purity and without guaranteed batch-specific analytical reports .

Quality Control Batch Consistency Procurement Reliability

Patent-Backed Relevance in High-Value Therapeutic Areas (PI5P4K and HAT Inhibition)

5-Bromo-2-chloroisonicotinaldehyde is explicitly referenced as a key intermediate in multiple patent families for therapeutic candidates. It is cited in patent applications WO-2019201291-A1 (Histone acetyltransferase inhibitors) and AU-2018392816-A1 (Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors) . While other halogenated isonicotinaldehydes (e.g., 2-bromo-3-chloro-5-fluoroisonicotinaldehyde, CAS 2092831-98-4) also appear in patent literature, the specific 5-bromo-2-chloro pattern is uniquely tied to these high-value inhibitor classes .

Kinase Inhibitors Epigenetics Oncology

High-Value Application Scenarios for 5-Bromo-2-chloroisonicotinaldehyde Driven by Orthogonal Reactivity and Patent Precedent


Stepwise Synthesis of Diversified 2-Arylpyridine Ligand Libraries

In academic and industrial laboratories developing novel ligands for transition metal catalysis or materials science, 5-bromo-2-chloroisonicotinaldehyde serves as a privileged scaffold for constructing libraries of 2-arylpyridines via sequential cross-coupling. The orthogonal reactivity of its C5-Br and C2-Cl bonds allows for the efficient, one-pot or two-step introduction of two different aryl or heteroaryl groups without the need for protecting group manipulations, directly building on the class-level evidence of Baloch et al. [1].

Synthesis of Chromenopyridine-Derived PI5P4K Inhibitors for Oncology Research

Researchers targeting phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) for oncology applications can utilize 5-bromo-2-chloroisonicotinaldehyde as a key aldehyde input for constructing chromenopyridine cores, as documented in patent AU-2018392816-A1 . Its specific halogen pattern is essential for the planned subsequent diversification steps leading to the final inhibitor structures, providing a validated entry point into this emerging therapeutic area.

Construction of Histone Acetyltransferase (HAT) Inhibitor Candidates

In epigenetic drug discovery, this compound provides a direct synthetic pathway to novel HAT inhibitors, as evidenced by its inclusion in patent WO-2019201291-A1 . The aldehyde functionality offers a reactive handle for condensation reactions to build heterocyclic cores, while the orthogonal halogens allow for precise, stepwise installation of molecular recognition elements required for selective target engagement.

Accelerated Medicinal Chemistry SAR Campaigns Requiring Orthogonal Functionalization

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on pyridine-containing lead compounds, 5-bromo-2-chloroisonicotinaldehyde offers a strategic advantage. Its availability with high purity and batch-specific analytical data (≥97%, with NMR/HPLC/GC reports ) ensures reproducibility across multiple synthesis rounds, while its orthogonal halogens enable rapid, divergent exploration of chemical space from a single advanced intermediate.

Technical Documentation Hub

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